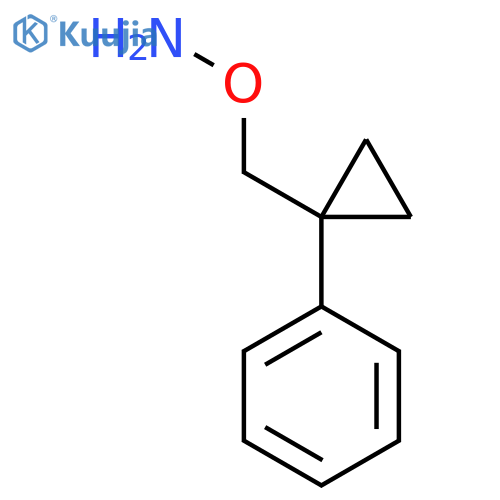

Cas no 1515220-49-1 (O-(1-phenylcyclopropyl)methylhydroxylamine)

O-(1-phenylcyclopropyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-(1-phenylcyclopropyl)methylhydroxylamine

- 1515220-49-1

- O-[(1-phenylcyclopropyl)methyl]hydroxylamine

- EN300-1862073

-

- インチ: 1S/C10H13NO/c11-12-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2

- InChIKey: HGMRZUSJBJGUDX-UHFFFAOYSA-N

- ほほえんだ: O(CC1(C2C=CC=CC=2)CC1)N

計算された属性

- せいみつぶんしりょう: 163.099714038g/mol

- どういたいしつりょう: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

O-(1-phenylcyclopropyl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862073-1.0g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 1g |

$928.0 | 2023-06-01 | ||

| Enamine | EN300-1862073-5.0g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 5g |

$2692.0 | 2023-06-01 | ||

| Enamine | EN300-1862073-5g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1862073-0.05g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1862073-10g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1862073-10.0g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 10g |

$3992.0 | 2023-06-01 | ||

| Enamine | EN300-1862073-0.5g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1862073-0.25g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1862073-0.1g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1862073-2.5g |

O-[(1-phenylcyclopropyl)methyl]hydroxylamine |

1515220-49-1 | 2.5g |

$1931.0 | 2023-09-18 |

O-(1-phenylcyclopropyl)methylhydroxylamine 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

O-(1-phenylcyclopropyl)methylhydroxylamineに関する追加情報

O-(1-フェニルシクロプロピル)メチルヒドロキシアミン (CAS No. 1515220-49-1) の概要と最新研究動向

O-(1-フェニルシクロプロピル)メチルヒドロキシアミン (CAS No. 1515220-49-1) は、化学生物学および薬理学の分野で注目を集めている化合物の一つです。この化合物は、その独特な化学構造と生物学的活性により、さまざまな研究プロジェクトで重要な役割を果たしています。

CAS No. 1515220-49-1 は、O-(1-フェニルシクロプロピル)メチルヒドロキシアミン の国際化学物質規格番号であり、化合物の識別と管理に使用されます。この番号は、化学物質データベースや研究文献での検索に便利であり、化合物の物理的・化学的特性や生物学的効果に関する情報を迅速に取得できます。

O-(1-フェニルシクロプロピル)メチルヒドロキシアミン の化学構造は、フェニル環とシクロプロピル環が結合した部分と、ヒドロキシアミン基が特徴的です。これらの構造要素により、化合物は高度な立体選択性と特定の受容体への親和性を持つことが知られています。

最新の研究では、O-(1-フェニルシクロプロピル)メチルヒドロキシアミン の生物学的活性が詳細に解析されています。特に、神経系への影響について多くの研究が行われています。例えば、ある研究では、この化合物が神経細胞の生存率を向上させることを示しています。これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に応用できる可能性を示唆しています。

また、O-(1-フェニルシクロプロピル)メチルヒドロキシアミン の抗炎症作用も注目されています。炎症反応に関与する細胞因子の産生を抑制する能力があるため、慢性炎症性疾患の治療薬としての潜在的な価値があります。

さらに、この化合物の抗腫瘍効果についても研究が進んでいます。いくつかの試験管内実験では、O-(1-フェニルシクロプロピル)メチルヒドロキシアミン が腫瘍細胞の増殖を抑制し、細胞死を誘導することが確認されています。これらの結果は、がん治療薬開発における新たな方向性を示唆しています。

これらの研究成果に基づいて、O-(1-フェニルシクロプロピル)メチルヒドロキシアミン の臨床応用への期待が高まっています。しかし、まだ多くの課題が残されており、さらなる基礎研究と臨床試験が必要です。

例えば、化合物の体内動態や毒性評価について詳細なデータが必要です。また、異なる疾患モデルでの効果や安全性を確認するための臨床試験も計画されています。

総じて、O-(1-フェニルシクロプロピル)メチルヒドロキシアミン (CAS No. 1515220-49-1) は多様な生物学的活性を持つ有望な化合物であり、今後の研究開発において重要な役割を果たすことが期待されます。

1515220-49-1 (O-(1-phenylcyclopropyl)methylhydroxylamine) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)